molecular formula C23H28N4O3 B2811286 1-methyl-3-nonyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941168-78-1

1-methyl-3-nonyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2811286
CAS RN: 941168-78-1
M. Wt: 408.502
InChI Key: KKMGNQYGUCFKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-nonyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that belongs to the family of purine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. In

Scientific Research Applications

Anticancer Activity

Research has identified various purine derivatives with potential anticancer properties. For instance, novel fused triazolopyrrolo[2,1-f]purine derivatives demonstrated in vitro anti-proliferative activity against human cancer cell lines, showing comparable activity to standard drugs like doxorubicin in certain cases. Molecular docking studies complement these findings, suggesting mechanisms of action (E. Ramya Sucharitha et al., 2021).

Antiviral and Antimicrobial Effects

Compounds featuring the purine structure have been explored for their antiviral and antimicrobial efficacy. For example, sugar-modified nucleoside derivatives of purine analogues were synthesized and evaluated for antiviral activity against Semliki Forest virus, with some compounds showing comparable activity to existing treatments (G. D. Kini et al., 1991).

Antidepressant and Anxiolytic Properties

A study on 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione highlighted its antidepressant activity, particularly at specific doses, indicating the potential of purine derivatives in treating mood disorders (F. Khaliullin et al., 2018).

Anti-inflammatory Activity

Substituted analogues based on the pyrimidopurinedione structure exhibited significant anti-inflammatory activity in models of chronic inflammation, offering a promising approach for the development of new anti-inflammatory agents without the side effects commonly associated with current treatments (J. Kaminski et al., 1989).

properties

IUPAC Name

4-methyl-2-nonyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-3-4-5-6-7-8-12-15-26-21(28)19-20(25(2)23(26)29)24-22-27(19)16-18(30-22)17-13-10-9-11-14-17/h9-11,13-14,16H,3-8,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMGNQYGUCFKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-nonyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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